Cas no 73963-72-1 (Cilostazol)

실로스타졸(Cilostazol)은 혈소판 응집을 억제하고 혈관 확장을 촉진하는 약물로, 말초동맥질환(Peripheral Arterial Disease, PAD) 환자에서 간헐적 파행 증상을 개선하는 데 사용됩니다. 이 약물은 선택적 포스포디에스테라제-3(PDE3) 억제제로 작용하여 cAMP 농도를 증가시키고, 이를 통해 혈관 평활근 이완 및 혈류 개선 효과를 나타냅니다. 임상적으로는 보행 거리 연장과 삶의 질 향상이 입증되었으며, 아스피린 등 다른 항혈소판제와 비교해 출혈 위험이 상대적으로 낮은 특징이 있습니다. 당뇨병성 혈관병변 또는 만성 동맥폐색 환자에게 유용하게 적용될 수 있습니다.
Cilostazol structure
Cilostazol structure
상품 이름:Cilostazol
CAS 번호:73963-72-1
MF:C20H27N5O2
메가와트:369.46068406105
MDL:MFCD00866780
CID:59539
PubChem ID:24278291

Cilostazol 화학적 및 물리적 성질

이름 및 식별자

    • Cilostazol
    • CILOSTAZOL INTERMEDIATES
    • 6-[4-(1-CYCLOHEXYL-1H-TETRAZOL-5-YL)BUTOXY]-3,4-DIHYDRO-2(1H)-QUINOLINONE
    • 6-[4-(1-cyclohexyl-1h-tetrazol-5-yl)butoxy]-3,4-dihydro-2(1h)-quinolinone additional name: 6-[4-(1-cyclohexyl-5-tetrazolyl)butoxy]-1,2,3,4- tetrahydro-2-oxoquinolinone
    • CILASTAZOL
    • CILOSTAZOLE
    • RETAL
    • OPC 13013
    • OPC 21
    • 6-(4-(1-Cyclohexyl-1H-tetrazol-5-yl)butoxy)-3,4-dihydroquinolin-2(1H)-one
    • Cilostal
    • CILOSTAZOL JP
    • PLETAAL
    • PLETAL
    • 6-[4-(1-Cyclohexyl-1H-tetrazol-5-yl)-butoxy]-3,4-dihydro-2(1H)-quinolinone
    • SR-01000003107
    • D01896
    • SR-01000003107-4
    • F20538
    • NCGC00022153-02
    • 6-[4-(1-cyclohexyltetrazol-5-yl)butoxy]-3,4-dihydro-1H-quinolin-2-one
    • Opera_ID_488
    • Lopac0_000218
    • AB00382988_16
    • AB00382988_15
    • HMS3260L17
    • N7Z035406B
    • NCGC00015207-04
    • BCPP000279
    • AB00382988-14
    • SCHEMBL16128
    • CILOSTAZOL [MI]
    • SMR000058428
    • SW199053-2
    • NCGC00022153-04
    • HMS3268O09
    • EU-0100218
    • C 0737
    • 2(1H)-Quionlinone, 6-(4-(1-cyclohexyl-1H-tetrazol-5-yl)butoxy)-3,4-dihydro-
    • Cilostazol, >=98% (HPLC), powder
    • Tocris-1692
    • GTPL7148
    • Tox21_110098
    • 6-[4-(l-cyclohexyl-1,2,3,4-tetrazol-5-yl)butoxyl]-3,4-dihydrocarbostyril
    • HMS3713F16
    • AC-4334
    • 6-[4-(1-cyclohexyl-1H-tetrazol-5-yl)butoxy]-3,4-dihydroquinolin-2(1H)-one
    • DTXSID9045132
    • OPC 13013; OPC 21; Pletaal
    • Tox21_110098_1
    • Q258591
    • 6-(4-(1-Cyclohexyl-1H-tetrazol-5-yl)butoxy)-3,4-dihydro-2(1H)-quinolinone
    • Cilostazolum (INN-Latin)
    • BRD-K67017579-001-13-3
    • NCGC00015207-03
    • HMS2234C06
    • 3,4-Dihydro-6-(4-(1-cyclohexyl-1H-tetrazol-5-yl)butoxy)-2(1H)-quinolinone
    • MLS000758281
    • CILOSTAZOL [WHO-DD]
    • OPC-13013
    • NCGC00015207-25
    • CS-1759
    • CILOSTAZOL [VANDF]
    • SDCCGSBI-0050206.P003
    • C2587
    • Pharmakon1600-01505230
    • Cilostazolum (Latin)
    • DTXCID7025132
    • CILOSTAZOL [MART.]
    • OPC-21
    • Cilostazol, United States Pharmacopeia (USP) Reference Standard
    • 2(1H)-Quinolinone, 3,4-dihydro-6-(4-(1-cyclohexyl-1H-tetrazol-5-yl)butoxy)-
    • Tox21_500218
    • BCP0726000145
    • BRD-K67017579-001-04-2
    • NCGC00022153-07
    • 73963-72-1
    • HSDB 8312
    • MLS001076067
    • Z1501485368
    • HMS3412B18
    • NCGC00015207-05
    • NCGC00015207-08
    • CILOSTAZOL [USP MONOGRAPH]
    • CCG-39646
    • NCGC00022153-06
    • Cilastatin sodium, Antibiotic for Culture Media Use Only
    • CHEMBL799
    • Cilostazolum [INN-Latin]
    • BRD-K67017579-001-07-5
    • HMS1922N15
    • BRN 3632107
    • 6-(4-(1-CYCLOHEXYL-1H-TETRAZOL-5-YL)BUTOXY)QUINOLINE-2,3(1H,4H)-DIONE
    • MLS000028470
    • CHEBI:31401
    • NCGC00015207-09
    • KBio3_002259
    • 6-(4-(1-Cyclohexyl-1H-tetrazol-5-yl)-butoxy)-3,4-dihydro-1H-quinolin-2-one
    • NCGC00015207-07
    • SR-01000003107-2
    • 6-[4-(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)butoxy]-1,2,3,4-tetrahydroquinolin-2-one
    • Spectrum4_000772
    • HMS2096F16
    • NCGC00015207-01
    • FT-0645036
    • BSPBio_002759
    • NSC758936
    • HMS3676B18
    • 2(1H)-Quinolinone, 6-[4-(1-cyclohexyl-1H-tetrazol-5-yl)butoxy]-3,4-dihydro-
    • Cilostazol (JP17/USP/INN)
    • NCGC00015207-02
    • BCP03724
    • CILOSTAZOL (USP MONOGRAPH)
    • s1294
    • NCGC00260903-01
    • Lopac-C-0737
    • Spectrum5_001762
    • Spectrum3_001170
    • UNII-N7Z035406B
    • MLS002153891
    • 6-(4-(1-Cyclohexyl-1H-tetrazol-5-yl)butyloxy)-3,4-dihydroquinolin-2(1H)-one
    • A837982
    • 2(1H)-quinolinone, 6-(4-(1-cyclohexyl-1H-tetrazol-5-yl)butoxy)-3,4-dihydro-
    • Cilostazol (USAN:USP:INN:BAN:JAN)
    • NCGC00015207-12
    • 6-[4-(1-cyclohexyl-1,2,3,4-tetrazol-5-yl)butoxy]-3,4-dihydrocarbostyril
    • 6-[4-(1-Cyclohexyl-1H-tetrazol-5-yl)-butoxy]-3,4-dihydro-1H-quinolin-2-one
    • CILOSTAZOL [USAN]
    • DB01166
    • HMS2093M14
    • CILOSTAZOL [INN]
    • CILOSTAZOL [ORANGE BOOK]
    • Cilostazol [USAN:USP:INN:BAN:JAN]
    • RRGUKTPIGVIEKM-UHFFFAOYSA-N
    • MFCD00866780
    • FT-0665038
    • NCGC00015207-10
    • MLS000759507
    • SPECTRUM1505230
    • CILOSTAZOL (USP-RS)
    • KS-5154
    • AKOS015855512
    • Cilostazol, Pharmaceutical Secondary Standard; Certified Reference Material
    • NCGC00022153-05
    • BCP9000530
    • CILOSTAZOL [USP-RS]
    • SBI-0050206.P002
    • Pletal (TN)
    • CILOSTAZOL [JAN]
    • RETAL;PLETAL;OPC 21;PLETAAL;Cilostal
    • NSC 758936
    • HY-17464
    • SR-01000003107-7
    • AM90304
    • 6-[4-(1-cyclohexyl-1h-tetrazol-5-yl)butoxy]-3,4-dihydrocarbostyril
    • KBioGR_001184
    • REGID_for_CID_2754
    • HMS3654J13
    • Q-200854
    • BRD-K67017579-001-17-4
    • SPBio_001256
    • FT-0602474
    • CAS-73963-72-1
    • BDBM50225508
    • NCGC00015207-11
    • CILOSTAZOL (MART.)
    • SR-01000003107-10
    • Cilostazolum
    • LP00218
    • 6-(4-(1-Cyclohexyl-1H-tetrazol-5-yl)butoxy)-3,4-dihydrocarbostyril
    • Spectrum2_001118
    • NSC-758936
    • NS00009762
    • Cilostazol,(S)
    • NCGC00015207-06
    • BRD-K67017579-001-05-9
    • BRD-K67017579-001-28-1
    • Cilostazol (JP18/USP/INN)
    • BRD-K67017579-001-26-5
    • 6-[4-(1-Cyclohexyl-5-tetrazolyl)butoxy]-1,2,3,4- tetrahydro-2-oxoquinolinone
    • BRD-K67017579-001-27-3
    • MDL: MFCD00866780
    • 인치: InChI=1S/C20H27N5O2/c26-20-12-9-15-14-17(10-11-18(15)21-20)27-13-5-4-8-19-22-23-24-25(19)16-6-2-1-3-7-16/h10-11,14,16H,1-9,12-13H2,(H,21,26)
    • InChIKey: RRGUKTPIGVIEKM-UHFFFAOYSA-N
    • 미소: O=C1NC2=C(C=C(OCCCCC3=NN=NN3C4CCCCC4)C=C2)CC1

계산된 속성

  • 정밀분자량: 369.216475g/mol
  • 표면전하: 0
  • XLogP3: 3.1
  • 수소 결합 공급체 수량: 1
  • 수소 결합 수용체 수량: 5
  • 회전 가능한 화학 키 수량: 7
  • 동위원소 질량: 369.216475g/mol
  • 단일 동위원소 질량: 369.216475g/mol
  • 수소 결합 토폴로지 분자 극성 표면적: 81.9Ų
  • 중원자 수량: 27
  • 복잡도: 485
  • 동위원소 원자 수량: 0
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 정의되지 않은 원자 구성 센터 수: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 총 키 단위 수량: 1
  • 상호 변형 이기종 수량: 3
  • 표면전하: 0

실험적 성질

  • Stability Shelf Life: Stable under recommended storage conditions.
  • 색과 성상: 메탄올에서 무색 바늘 모양의 결정체를 얻다
  • 밀도: 1.1832 (rough estimate)
  • 융해점: 158.0 to 162.0 deg-C
  • 비등점: 499.57°C (rough estimate)
  • 플래시 포인트: 355.8 °C
  • 굴절률: 1.7600 (estimate)
  • 용해도: DMSO: 18 mg/mL, soluble
  • PSA: 81.93000
  • LogP: 3.60270
  • 머크: 2277
  • 용해성: 아세트산, 클로로포름, N-메틸-2-피프로닐케톤 또는 디메틸아술폰에 쉽게 용해되며 에틸에테르, 물, 0.1mol/l 염산 또는 0.1mol/l 수산화나트륨에 거의 용해되지 않는다.
  • 최대 파장 (λmax): 257(MeOH)(lit.)

Cilostazol 보안 정보

  • 신호어:Warning
  • 피해 선언: H302-H315-H319-H335
  • 경고성 성명: P261-P305+P351+P338
  • 위험물 운송번호:NONH for all modes of transport
  • WGK 독일:2
  • RTECS 번호:VC8277500
  • 위험물 표지: Xi
  • 독성:LD50 in mice, rats (mg/kg): >2000, >2000 i.p.; >5000, >5000 orally (Nomura)
  • 저장 조건:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month

Cilostazol 세관 데이터

  • 세관 번호:2933990090
  • 세관 데이터:

    중국 세관 번호:

    2933990090

    개요:

    2933990090. 기타 질소 잡원자만 함유한 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%. 규제조건: 없음.최혜국 대우관세: 6.5%. 일반관세: 20.0%

    신고 요소:

    제품명,성분함량,용도,우로토핀외관,6-헥사메틸아미드외관,서명일자

    요약:

    2933990090. 질소 잡원자만 함유한 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%. 최혜국 대우관세: 6.5%. 일반관세: 20.0%

Cilostazol 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
Ambeed
A506538-5g
6-(4-(1-Cyclohexyl-1H-tetrazol-5-yl)butoxy)-3,4-dihydroquinolin-2(1H)-one
73963-72-1 98%
5g
$20.0 2023-06-16
LKT Labs
C3246-100 mg
Cilostazol
73963-72-1 ≥98%
100MG
$393.50 2023-07-11
TRC
C441500-50mg
Cilostazol
73963-72-1
50mg
$121.00 2023-05-18
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
PHR1503-1G
73963-72-1
1G
¥2166.75 2023-01-14
abcr
AB352077-1 g
Cilostazol, 98%; .
73963-72-1 98%
1 g
€89.40 2023-07-19
abcr
AB352077-5g
Cilostazol, 98%; .
73963-72-1 98%
5g
€89.00 2025-02-18
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T0462-50 mg
Cilostazol
73963-72-1 99.86%
50mg
¥575.00 2022-04-26
BAI LING WEI Technology Co., Ltd.
442315-500MG
Cilostazol, 99%, a potent and selective inhibitor of phosphodiesterase (PDE) 3A, the isoform of PDE 3 in the cardiovascular system, with an IC50 of 0.2 μM
73963-72-1 99%
500MG
¥ 1929 2021-07-08
eNovation Chemicals LLC
D371171-1g
Cilostazol
73963-72-1 98%
1g
$660 2024-08-03
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
1134153-200MG
Cilostazol
73963-72-1
200mg
¥8225.27 2024-12-26

추천 기사

추천 공급업체
Amadis Chemical Company Limited
(CAS:73963-72-1)Cilostazol
A837982
순결:99%
재다:100g
가격 ($):253.0
Suzhou Senfeida Chemical Co., Ltd
(CAS:73963-72-1)Cilostazol
sfd5579
순결:99.9%
재다:200kg
가격 ($):문의